molecular formula C16H17FN2O2 B2406988 (3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone CAS No. 1797598-87-8

(3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2406988
CAS No.: 1797598-87-8
M. Wt: 288.322
InChI Key: LQHOAFGBNMMKGN-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H17FN2O2 and its molecular weight is 288.322. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A compound similar to (3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone, specifically (4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity, demonstrating its potential use in cancer treatment. The molecular structure was confirmed through various spectroscopic methods, and the compound's stability was assessed through inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).

Anticonvulsant Properties

  • Another related compound, (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, was found to be a potent anticonvulsant agent in a study evaluating various derivatives. This compound showed promising results in the maximal electroshock test, indicating potential applications in treating seizure disorders (S. Malik & S. Khan, 2014).

Antimicrobial Activity

  • A study on derivatives of isoxazoles, specifically 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles, demonstrated in vitro antimicrobial activity against bacterial and fungal organisms, indicating the potential for this compound in this area (K. S. Kumar et al., 2019).

Structural Analysis and Molecular Interactions

  • The role of non-covalent interactions in the supramolecular architecture of compounds similar to this compound, specifically 1,2,4-oxadiazole derivatives, was investigated. This study highlighted the importance of lone pair-π interactions and halogen bonds in the stability of these compounds, which could be relevant for the understanding of this compound (Kartikay Sharma et al., 2019).

Electronegativity and Thermo-Chemical Properties

  • Research on fluorine and chlorine substituted isoxazoles, such as {3-(3,5-dichloro-2-hydroxyphenyl)-5-[(4-fluorophenyl)amino] isoxazol-4-yl}(phenyl)methanone, provided insights into how electronegativity affects structural and thermo-chemical properties. This study helps understand the influence of halogen groups on compounds like this compound (Nilesh. U. Jadhao & A. Naik, 2017).

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(1,2-oxazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-14-6-4-12(5-7-14)13-3-1-2-10-19(11-13)16(20)15-8-9-18-21-15/h4-9,13H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHOAFGBNMMKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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